
(S)-N,1-Dibenzylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,1-Dibenzylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with two benzyl groups and an amine group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dibenzylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.
N-Benzylation: Pyrrolidine undergoes N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Chiral Resolution: The resulting N-benzylpyrrolidine is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Catalytic methods and advanced separation techniques, such as simulated moving bed chromatography, are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-N,1-Dibenzylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine, typically at room temperature.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(S)-N,1-Dibenzylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fine chemicals.
作用機序
The mechanism of action of (S)-N,1-Dibenzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
®-N,1-Dibenzylpyrrolidin-3-amine: The enantiomer of the compound with opposite stereochemistry.
N-Benzylpyrrolidine: Lacks the second benzyl group and chiral center.
N,N-Dibenzylamine: Contains two benzyl groups but lacks the pyrrolidine ring.
Uniqueness
(S)-N,1-Dibenzylpyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both benzyl groups and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
特性
分子式 |
C18H22N2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
(3S)-N,1-dibenzylpyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |
InChIキー |
BHEXKVGLZMEJRQ-SFHVURJKSA-N |
異性体SMILES |
C1CN(C[C@H]1NCC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


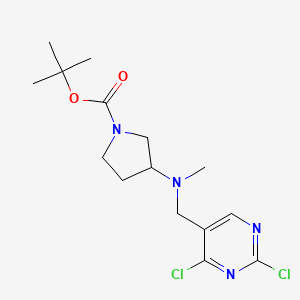

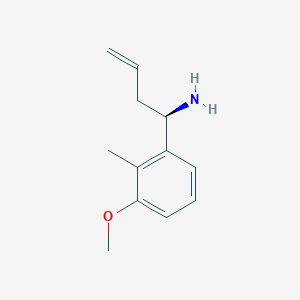
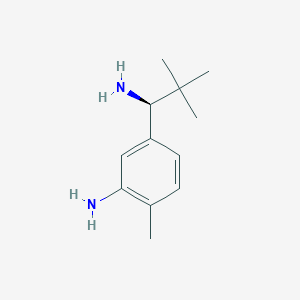
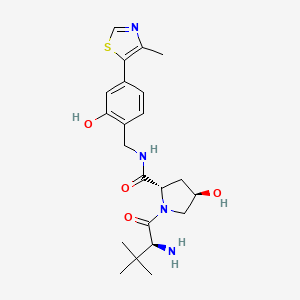
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)
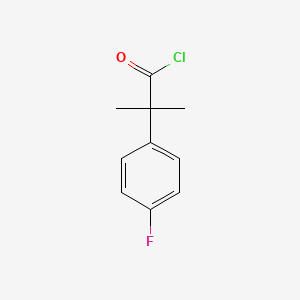


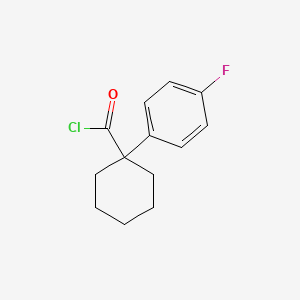

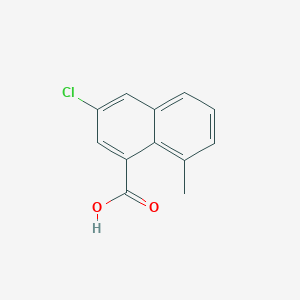
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)
